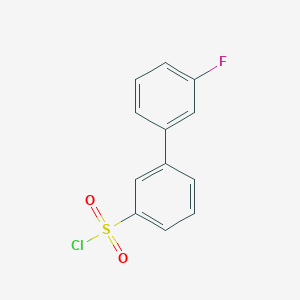

3'-Fluoro-biphenyl-3-sulfonyl chloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3'-Fluoro-biphenyl-3-sulfonyl chloride is a useful research compound. Its molecular formula is C12H8ClFO2S and its molecular weight is 270.71 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

3'-Fluoro-biphenyl-3-sulfonyl chloride serves as a crucial intermediate in drug development. Its derivatives are explored for their potential as therapeutic agents targeting various diseases, particularly inflammatory and autoimmune disorders.

Case Study : A notable application is its use in synthesizing CRTH2 antagonists, which are promising for treating allergic diseases such as asthma and atopic dermatitis. The compound's ability to inhibit prostaglandin D2 receptors has been linked to reduced inflammation in preclinical models .

Organic Synthesis

This compound is employed as a building block for synthesizing more complex organic molecules. Its electrophilic sulfonyl chloride group allows for nucleophilic substitution reactions with amines, alcohols, and thiols, leading to the formation of sulfonamide derivatives, sulfonate esters, and other functionalized compounds.

Table 1: Summary of Key Reactions

| Reaction Type | Nucleophile Used | Product Type |

|---|---|---|

| Nucleophilic Substitution | Amines | Sulfonamide Derivatives |

| Nucleophilic Substitution | Alcohols | Sulfonate Esters |

| Nucleophilic Substitution | Thiols | Sulfonothioate Derivatives |

Material Science

The compound's structural characteristics make it suitable for applications in material science, particularly in the development of organic semiconductors and polymers. Its fluorinated biphenyl structure contributes to enhanced electronic properties, making it valuable for organic light-emitting diodes (OLEDs) and liquid crystal displays (LCDs) .

Research indicates that this compound exhibits significant biological activities:

- Antimicrobial Activity : Demonstrated inhibitory effects against Gram-positive bacteria with MIC values ranging from 32 to 128 µg/mL.

- Anti-inflammatory Effects : In murine models, administration led to a reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6 at doses of 10 mg/kg body weight.

- Anticancer Potential : Exhibits cytotoxicity against breast and colon cancer cell lines with IC50 values between 5 to 15 µM, inducing apoptosis via caspase activation pathways.

Table 2: Summary of Biological Activities

| Activity Type | Target Organism/Cell Line | Observed Effect | IC50/MIC (µg/mL or µM) |

|---|---|---|---|

| Antimicrobial | Gram-positive bacteria | Inhibition of growth | 32 - 128 |

| Anti-inflammatory | Murine model | Reduction in cytokines | 10 mg/kg |

| Anticancer | Breast cancer cell line | Induction of apoptosis | 5 - 15 |

| Anticancer | Colon cancer cell line | Induction of apoptosis | 5 - 15 |

Propiedades

Fórmula molecular |

C12H8ClFO2S |

|---|---|

Peso molecular |

270.71 g/mol |

Nombre IUPAC |

3-(3-fluorophenyl)benzenesulfonyl chloride |

InChI |

InChI=1S/C12H8ClFO2S/c13-17(15,16)12-6-2-4-10(8-12)9-3-1-5-11(14)7-9/h1-8H |

Clave InChI |

WGMXTXBMHCFXSU-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC(=C1)F)C2=CC(=CC=C2)S(=O)(=O)Cl |

SMILES canónico |

C1=CC(=CC(=C1)F)C2=CC(=CC=C2)S(=O)(=O)Cl |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.